N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a sulfanyl acetamide moiety at position 4.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-2-4-15(5-3-14)17-11-18-22(23-8-9-26(18)25-17)30-12-21(27)24-16-6-7-19-20(10-16)29-13-28-19/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTRUWBNNJRUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzenesulfonamide-Pyrazoline Derivatives
- Core Structure : Pyrazoline ring fused to a benzenesulfonamide group (e.g., 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide derivatives) .
- Key Substituents : Hydroxyphenyl and aryl groups at the pyrazoline core.
- Bioactivity : Carbonic anhydrase inhibition (Ki values: 12–98 nM) and cytotoxicity against cancer cell lines (IC50: 8–32 µM).
- Comparison : Unlike the target compound’s pyrazolo-pyrazine core, these derivatives utilize a pyrazoline scaffold. The sulfonamide group in these compounds may enhance binding to zinc-containing enzymes like carbonic anhydrase, whereas the target’s sulfanyl acetamide group could modulate electronic properties or solubility. The 1,3-benzodioxole substituent in the target may improve membrane permeability compared to the hydroxyphenyl group in these analogs .
Triazolopyrimidine Acetamide Derivatives
- Core Structure : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with oxygen acetamide and thioether groups .
- Key Substituents : Chiral α-methyl groups in acetamide side chains.
- Bioactivity: Herbicidal (60–80% inhibition of Echinochloa crus-galli at 100 µg/mL) and fungicidal activity (70–85% inhibition of Botrytis cinerea).
- The chiral centers in these analogs were critical for activity, suggesting that stereochemistry in the target compound’s acetamide chain (if present) could similarly influence efficacy. The sulfanyl group in the target may confer distinct reactivity or binding compared to the oxygen-based linker in these derivatives .
Quinazoline-Pyrazole Hydrazones
- Core Structure: Quinazoline fused to a pyrazole ring with hydrazone side chains (e.g., N-[3-(4-quinazolinyl)aminopyrazole-4-carbonyl]aldehyde hydrazones) .
- Key Substituents : Aromatic aldehydes (e.g., 4-chlorobenzaldehyde).
- Bioactivity : Antimicrobial activity against Fusarium graminearum (85–90% inhibition at 50 µg/mL).
- The hydrazone group in these compounds is absent in the target, which instead employs a sulfanyl acetamide linkage. The benzodioxole group in the target may enhance metabolic stability compared to the hydrazone’s labile imine bond .
Pyrazolo-Pyrimidinone Chloroacetamides
- Core Structure: Pyrazolo[3,4-d]pyrimidinone with chloroacetamide substituents .
- Key Substituents : 4-Methoxyphenyl and chlorobenzyl groups.
- Reactivity : Chloroacetamide side chains undergo nucleophilic substitution, enabling diverse functionalization.
- Comparison: The pyrazolo-pyrimidinone core shares structural similarities with the target’s pyrazolo-pyrazine but lacks the pyrazine nitrogen, altering electron distribution. The chloroacetamide group in these derivatives is more reactive than the target’s sulfanyl acetamide, suggesting differences in synthetic routes or stability .
Structural and Functional Insights
- Substituent Effects : The 4-methylphenyl group may enhance hydrophobic interactions, while the benzodioxole ring could improve bioavailability.
- Linker Chemistry : The sulfanyl group in the acetamide chain may offer redox activity or metal coordination, distinct from sulfonamides or hydrazones in analogs.
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